9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene
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Overview
Description
9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene is a complex organic compound featuring a unique structure that combines a benzimidazole moiety with a brominated diazatetracyclic system
Scientific Research Applications
9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple hydrogen bonds with its targets, leading to various biological effects .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the benzimidazole core, followed by bromination and subsequent cyclization to form the diazatetracyclic structure. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom, using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various nucleophiles into the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol: This compound shares the benzimidazole core but differs in its substituents and overall structure.
N-(1H-1,3-benzodiazol-2-yl)benzamide: Another benzimidazole derivative with distinct functional groups and applications.
Uniqueness
What sets 9-(1H-1,3-benzodiazol-2-yl)-5-bromo-1,11-diazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2,4,6,8,10,12,14,16-octaene apart is its unique diazatetracyclic structure combined with a brominated benzimidazole moiety. This combination imparts unique chemical properties and potential biological activities that are not found in simpler benzimidazole derivatives.
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4/c23-14-9-10-19-13(11-14)12-15(21-24-16-5-1-2-6-17(16)25-21)22-26-18-7-3-4-8-20(18)27(19)22/h1-12H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBANFPTXWIKVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)N5C3=NC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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